molecular formula C17H14Cl2N2O3 B2677059 1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea CAS No. 2185590-64-9

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B2677059
CAS No.: 2185590-64-9
M. Wt: 365.21
InChI Key: LLHDNHCOOBAFJX-UHFFFAOYSA-N
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Description

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound designed for research applications. Its structure incorporates a 3,4-dichlorophenylurea moiety, which is a known metabolite of certain herbicides like diuron and is recognized in biochemical studies . This core is functionalized with a unique 2,2-di(furan-2-yl)ethyl group. Furan-containing structures are of significant interest in medicinal chemistry; for instance, (5-phenylfuran-2-yl)methanamine derivatives have been investigated as potent and selective inhibitors of biological targets such as human Sirtuin 2 (SIRT2) . The integration of these furan rings suggests potential for this compound to interact with enzymatic systems or serve as a key intermediate in the synthesis of more complex bioactive molecules. Researchers may find value in exploring its mechanism of action, particularly in areas related to enzyme inhibition or cellular signaling pathways. The presence of the urea linker and aromatic chlorine atoms can influence the compound's binding affinity and solubility properties, making it a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHDNHCOOBAFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, with the CAS number 2185590-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C17_{17}H14_{14}Cl2_{2}N2_{2}O3_{3}
  • Molecular Weight: 365.21 g/mol
  • Structure: The compound features a urea moiety substituted with a dichlorophenyl group and a di(furan-2-yl)ethyl group.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. For instance, studies have shown that derivatives containing halogenated phenyl groups demonstrate improved efficacy against various bacterial strains.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Amphotericin B0.50Cryptococcus neoformans
Ciprofloxacin≤1 - >5S. aureus, E. coli

The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature but are anticipated to be competitive with existing antimicrobial agents based on structural analogies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. For example, related compounds have shown cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The mechanism of action typically involves the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
EACTBD
DLATBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: The lipophilic nature of the furan substituents may enhance membrane permeability, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis: Some derivatives affect DNA replication and transcription processes.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Efficacy: A study demonstrated that phenyl-substituted ureas exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
    "The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency."
  • Cytotoxic Screening: Another investigation into urea derivatives indicated promising results for anticancer applications, particularly in inhibiting tumor growth in vivo.
    "Compounds similar to this compound showed IC50 values indicative of strong cytotoxic effects on various cancer cell lines."

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Ureas

Substituent Effects on Bioactivity

The 3,4-dichlorophenyl group is shared across multiple urea derivatives, but variations in the opposing substituent significantly alter biological and physicochemical properties:

Compound Name Substituent (R) Key Applications/Activities Reference
Target Compound 2,2-Di(furan-2-yl)ethyl Not explicitly stated
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) 1,1-Dimethyl Herbicide (PSII inhibitor)
Triclocarban (1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea) 4-Chlorophenyl Antimicrobial preservative
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) Methyl Diuron metabolite (lower toxicity)
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl Synthetic intermediate (81.9% yield)
  • Key Observations: The furan substituent in the target compound may enhance π-π stacking or hydrogen bonding in biological systems compared to Diuron’s dimethyl group, which primarily increases lipophilicity . Simplification to methyl (DCPMU) reduces herbicidal potency, highlighting the necessity of bulky substituents for target engagement .

Environmental and Metabolic Stability

  • Degradation Pathways :

    • Diuron undergoes fungal degradation to DCPMU and DCPU (1-(3,4-dichlorophenyl)urea), which exhibit reduced environmental persistence .
    • The furan substituent in the target compound may resist microbial cleavage better than methyl groups, prolonging environmental half-life .
  • Ecotoxicity :

    • Diuron’s dimethyl group correlates with high aquatic toxicity (EC50 < 1 mg/L for algae) . The target compound’s furan substituents might mitigate this through reduced bioavailability or altered mode of action.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; dichlorophenyl signals at δ 7.1–7.5 ppm) .
  • IR Spectroscopy : Urea carbonyl stretching (~1640–1680 cm⁻¹) and furan C-O-C vibrations (~1010 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to verify purity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How do modifications to the urea backbone or substituent groups influence the compound's bioactivity and selectivity?

Advanced Research Focus
Structural analogs highlight key SAR trends:

Analog Modification Biological Impact
1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)ureaMethoxy substituentsEnhanced kinase inhibition due to electron-donating groups
1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]ureaFuran positional isomerismReduced solubility but increased metabolic stability
Key Insights :
  • Electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve target binding but may reduce solubility .
  • Bulky substituents (e.g., di(furan)ethyl) enhance selectivity for hydrophobic binding pockets .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound, particularly in anticancer or antimicrobial contexts?

Q. Advanced Research Focus

  • In Vitro :
    • Kinase inhibition assays (e.g., EGFR, VEGFR) to assess anticancer potential .
    • Microdilution assays against Gram-positive bacteria (e.g., S. aureus) to test antimicrobial activity .
  • In Vivo :
    • Xenograft models (e.g., murine breast cancer) for efficacy and toxicity profiling .
    • Pharmacokinetic studies in rodents to evaluate bioavailability and metabolic stability .

How can computational methods like quantum chemical calculations aid in predicting reaction pathways or biological interactions for this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, reducing trial-and-error in synthesis .
  • Docking Simulations : Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinases) by modeling ligand-receptor interactions .
  • ADMET Prediction : Tools like SwissADME estimate solubility, logP, and toxicity profiles to prioritize analogs .

What strategies are recommended for resolving contradictions in published data regarding the compound's biological activity or physicochemical properties?

Q. Advanced Research Focus

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols to isolate variability .
  • Cross-Validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .
  • Meta-Analysis : Aggregate data from structurally similar compounds to identify trends (e.g., dichlorophenyl moieties correlating with cytotoxicity) .

What experimental design principles should be applied to minimize variability and optimize reproducibility in studies involving this compound?

Q. Advanced Research Focus

  • Factorial Design : Use DOE (Design of Experiments) to systematically vary parameters (e.g., concentration, incubation time) and identify significant factors .
  • Blocking : Control for batch-to-batch variability in compound synthesis by randomizing experimental runs .
  • Blinding : Implement double-blinding in biological assays to reduce observer bias .

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